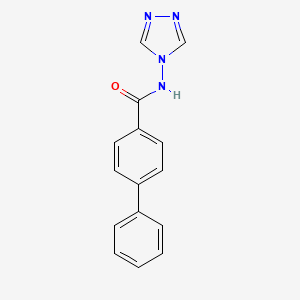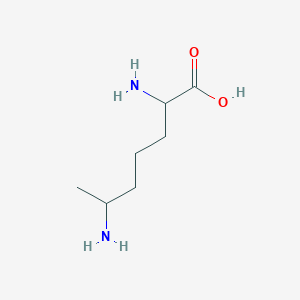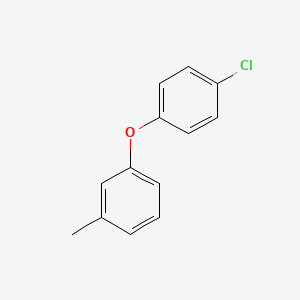
(5-Bromo-3-fluoro-2-methoxyphenyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-3-fluoro-2-methoxyphenyl)hydrazine is an organic compound with the molecular formula C7H8BrFN2O This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenyl ring, along with a hydrazine functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3-fluoro-2-methoxyphenyl)hydrazine typically involves the reaction of 5-bromo-3-fluoro-2-methoxyaniline with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazine derivative, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
(5-Bromo-3-fluoro-2-methoxyphenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds or other nitrogen-containing derivatives.
Reduction: Reduction reactions can convert the hydrazine group to amines or other reduced forms.
Substitution: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine group may yield azo compounds, while substitution reactions can produce a variety of substituted phenyl derivatives.
科学的研究の応用
(5-Bromo-3-fluoro-2-methoxyphenyl)hydrazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science applications.
作用機序
The mechanism of action of (5-Bromo-3-fluoro-2-methoxyphenyl)hydrazine involves its interaction with molecular targets and pathways within biological systems. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, potentially altering their function. Additionally, the presence of bromine and fluorine atoms may influence the compound’s reactivity and binding affinity to specific targets.
類似化合物との比較
Similar Compounds
(5-Bromo-2-fluoro-phenyl)hydrazine: Similar structure but lacks the methoxy group.
(3-Fluoro-2-methoxyphenyl)hydrazine: Similar structure but lacks the bromine atom.
(5-Bromo-3-fluoro-2-methoxyphenyl)amine: Similar structure but with an amine group instead of a hydrazine group.
Uniqueness
(5-Bromo-3-fluoro-2-methoxyphenyl)hydrazine is unique due to the combination of bromine, fluorine, and methoxy groups on the phenyl ring, along with the hydrazine functional group. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C7H8BrFN2O |
|---|---|
分子量 |
235.05 g/mol |
IUPAC名 |
(5-bromo-3-fluoro-2-methoxyphenyl)hydrazine |
InChI |
InChI=1S/C7H8BrFN2O/c1-12-7-5(9)2-4(8)3-6(7)11-10/h2-3,11H,10H2,1H3 |
InChIキー |
LVFYEIHNGRVTJP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1F)Br)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-methoxyaniline](/img/structure/B12450384.png)
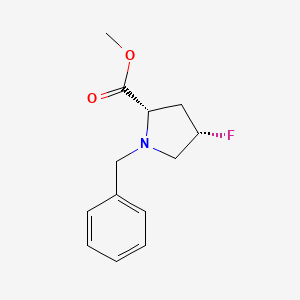

![2-chloro-N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B12450412.png)
![2S-1-Aza-bicyclo[2.2.1]hept-2-ylamine](/img/structure/B12450420.png)
![2-[(1E)-2-(4-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12450426.png)
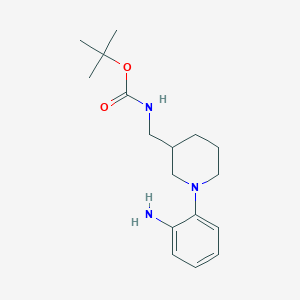
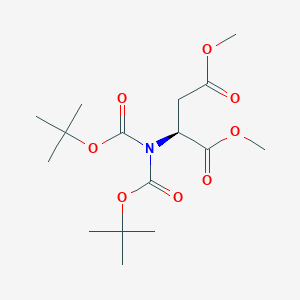
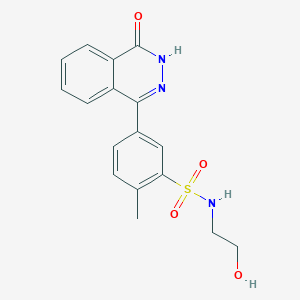
![N-[bis(4-methoxyphenyl)methyl]furan-2-carboxamide](/img/structure/B12450445.png)
